molecular formula C16H11B B1344780 2-(2-Bromophenyl)naphthalene CAS No. 22082-97-9

2-(2-Bromophenyl)naphthalene

Cat. No. B1344780
CAS RN: 22082-97-9
M. Wt: 283.16 g/mol
InChI Key: CESUFNSEOLEPAN-UHFFFAOYSA-N
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Description

“2-(2-Bromophenyl)naphthalene” is a synthetic organic compound with the chemical formula C16H11Br . It belongs to the class of aromatic hydrocarbons.


Molecular Structure Analysis

The molecular structure of “2-(2-Bromophenyl)naphthalene” is represented by the InChI code: 1S/C16H11Br/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H . The molecular weight of this compound is 283.17 .


Physical And Chemical Properties Analysis

“2-(2-Bromophenyl)naphthalene” is a solid substance . It has a predicted boiling point of 382.4±11.0 °C and a predicted density of 1.381±0.06 g/cm3 .

Scientific Research Applications

Synthesis Techniques

  • A method using CuCN-mediated cyclization of 4-(2-bromophenyl)-2-butenoates has been developed to efficiently synthesize substituted naphthalene amino esters, including phenanthrene aromatic structural units. This one-pot cascade cyclization involves isomerization of olefin, intramolecular C-C bond cyclization, and aromatization (Reddy et al., 2013).

Environmental Impact Studies

  • Research on brominated hydrocarbons like 2-bromophenol, which may form brominated dioxins, has shown the formation of various hazardous combustion byproducts, including naphthalene and bromonaphthalene, through pyrolytic thermal degradation. This study is crucial for understanding the environmental impact of these substances (Evans & Dellinger, 2003).

Pharmaceutical and Chemical Applications

  • The Pd-catalyzed cascade reaction of modified Baylis–Hillman adducts with 2-bromophenyl acetonitrile moiety has been used to create poly-substituted naphthalene derivatives. This involves a sequential process of 5-exo-carbopalladation, C(sp3)–H activation to cyclopropane, ring-opening, and aromatization (Kim et al., 2010).
  • Another study involves the synthesis of bromo-substituted naphthalene dianhydride derivatives. These compounds are important precursors in materials and supramolecular chemistry (Ping, 2012).

Fluorescence and Imaging Studies

  • o-Phenylazonaphthol (o-PAN) derivatives, including bromo-substituted compounds, have been synthesized to investigate their fluorogenic behaviors. These compounds exhibit aggregation-induced emission (AIE) and are suitable for sensing and two-photon cell imaging applications (Yoon et al., 2019).

Atmospheric Chemistry

  • The kinetics and products of gas-phase reactions of OH radicals and N2O5 with naphthalene, including the formation of 1- and 2-nitronaphthalene, have been studied. This is vital for understanding the atmospheric chemistry and removal processes of such compounds (Atkinson et al., 1987).

Ionic Liquid Applications

  • The use of ionic liquid halide nucleophilicity for cleaving ethers, as a green protocol for regenerating phenols from ethers,has been explored using bromide ion in the form of ionic liquid. This method demonstrates the potential for environmentally friendly chemical processes involving compounds like 2-(2-Bromophenyl)naphthalene (Boovanahalli et al., 2004).

Catalytic Reactions

  • Research on Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids producing indenones highlights the utility of bromophenyl compounds in complex catalytic processes. These reactions are significant for the synthesis of various organic compounds, including naphthalene derivatives (Harada et al., 2007).

Anaerobic Degradation Studies

  • The anaerobic degradation of naphthalene by a sulfate-reducing culture has been studied, with implications for bioremediation and environmental cleanup. This research is crucial for understanding the microbial degradation pathways of aromatic hydrocarbons (Meckenstock et al., 2000).

Dye and Sensor Development

  • Bromine substituted aminonaphthoquinone ligands have been synthesized and characterized, demonstrating applications in dye and sensor development. These compounds show promise in detecting metal ions and other chemical species (Agarwal et al., 2016).

Material Science and Organic Synthesis

  • The synthesis of benzo[b]naphtho[2,3-d]furan-6,11-diones and related compounds using 2-phenylnaphthalene-mediated synthesis demonstrates the versatility of bromophenyl naphthalenes in organic synthesis, with potential applications in material science (Martínez et al., 2005).

Thermotropic Dendrimers

  • The synthesis of AB2 monomers for the development of thermotropic dendrimers, using bromo-substituted naphthalene derivatives, has been explored. This research contributes to advancements in the field of macromolecular chemistry (Percec et al., 1994).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

2-(2-bromophenyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESUFNSEOLEPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)naphthalene

Synthesis routes and methods

Procedure details

To a 250-mL round bottom flask equipped with a magnetic stir bar was added water (25 mL) and 1,2-dimethoxyethane (25 mL). The solution was sparged with nitrogen for 20 minutes, and then potassium carbonate (6.67 g, 48.3 mmol, 3 equiv), 2-bromophenylboronic acid (3.80 g, 18.9 mmol, 0.98 equiv) and 2-bromonaphthalene (4.00 g, 19.3 mmol, 1 equiv) were added. The flask was purged with N2 for 10 minutes before finally adding palladium(II) acetate (87 mg, 0.39 mmol, 0.02 equiv) and triphenylphosphine (405 mg, 1.55 mmol, 0.08 equiv). The reaction mixture was heated to 85° C. under a positive pressure of nitrogen for 7 hours. After cooling to room temperature, the phases were partitioned and the organic layer was collected. The aqueous layer was washed with ethyl acetate (3×30 mL), and the combined organic fractions were washed with brine (60 mL), dried over sodium sulfate, filtered, and concentrated on a rotary evaporator. The crude orange oil was purified by column chromatography on an Isco CombiFlash system (120-g column; gradient: 0.5 column volumes heptane, ramp up to 99:1 heptane:dichloromethane over 0.5 column volumes, hold at 99:1 for 1 column volumes, ramp up to 92:8 heptane:dichloromethane over 7 column volumes, hold at 92:8 for 6 column volumes) to afford the title compound as a colorless oil (4.26 g, 97 area % by HPLC, 78% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.93-7.85 (m, 4H), 7.72 (dd, J=8.0, 1.0 Hz, 1H), 7.57 (dd, J=8.5, 1.7 Hz, 1H), 7.55-7.49 (m, 2H), 7.46-7.38 (m, 2H), 7.28-7.21 (m, 1H).
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
405 mg
Type
reactant
Reaction Step Two
Quantity
87 mg
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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